5-Amino-3,6,6-trimethylheptanoic acid is a non-proteinogenic amino acid characterized by its branched structure and specific functional groups. This compound is notable for its potential applications in various fields, including biochemistry and pharmaceuticals. It is classified as an amino acid due to the presence of both an amine group and a carboxylic acid group in its molecular structure.
5-Amino-3,6,6-trimethylheptanoic acid can be sourced from natural products or synthesized through various organic chemistry techniques. It falls under the category of non-proteinogenic amino acids, which are not incorporated into proteins during translation but may serve critical roles in metabolic pathways or as intermediates in synthetic processes.
The synthesis of 5-Amino-3,6,6-trimethylheptanoic acid can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to ensure high yields and selectivity. For instance, protecting groups are often used to prevent undesired reactions during multi-step syntheses . The final product is usually purified through techniques such as high-performance liquid chromatography.
The molecular formula for 5-Amino-3,6,6-trimethylheptanoic acid is C₉H₁₉NO₂. Its structure features:
The compound's structural data can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirm the identity and purity of synthesized samples.
5-Amino-3,6,6-trimethylheptanoic acid can participate in various chemical reactions typical for amino acids:
The reactivity of this compound is influenced by its steric hindrance due to the bulky methyl groups, which may affect its reactivity compared to simpler amino acids.
The mechanism of action for 5-Amino-3,6,6-trimethylheptanoic acid primarily relates to its role as a building block in peptide synthesis and its potential bioactivity in biological systems. Its incorporation into peptides may enhance stability against enzymatic degradation due to its structural features.
Research indicates that modifications involving non-proteinogenic amino acids like this one can significantly alter the pharmacokinetic properties of peptides, enhancing their therapeutic efficacy while reducing side effects .
Relevant analyses include spectroscopic methods (NMR, IR) to determine functional groups and structural integrity.
5-Amino-3,6,6-trimethylheptanoic acid has several potential applications:
The gut microbiota plays a pivotal role in the biotransformation of precursors leading to branched-chain amino acid derivatives like 5-amino-3,6,6-trimethylheptanoic acid. Clostridium spp. and Peptostreptococcus spp. are primary contributors, metabolizing dietary amino acids (e.g., leucine, isoleucine) into ammonia, short-chain fatty acids (SCFAs), and branched-chain fatty acids (BCFAs) through reductive pathways [8]. Key enzymatic steps involve deamination and decarboxylation, facilitated by microbial genes such as fldH (for threonine) and porA (for phenylalanine/tyrosine). These reactions yield α-keto acid intermediates, which undergo further amination to form non-proteinogenic amino acids.
Table 1: Microbial Pathways for 5-Amino-3,6,6-trimethylheptanoic Acid Precursors
Precursor Amino Acid | Key Microbial Genera | Primary Metabolites | Catalytic Genes |
---|---|---|---|
Leucine/Isoleucine | Clostridium, Bacillus | α-Keto-β-methylvalerate | fldC, acdA |
Valine | Lactobacillus | 3-Methylbutyraldehyde | porA |
Pyruvate | Streptococcus | α-Ketoisocaproate | kivD |
Microbial metabolites like SCFAs activate aryl hydrocarbon receptors (AhR) and hypoxia-inducible factor-1α (HIF-1α), enhancing IL-22 expression. This cascade improves intestinal barrier integrity and creates a microenvironment favoring the stabilization of 5-amino-3,6,6-trimethylheptanoic acid [8].
The C3 chiral center of 5-amino-3,6,6-trimethylheptanoic acid is established via Matteson homologation, a boronic ester-mediated chain elongation. This process employs chiral auxiliaries (e.g., pinanediol, DICHED (dicyclohexylethanediol)) to enforce 1,2-anti stereoselectivity [5]. The mechanism involves:
Table 2: Chiral Auxiliaries for C3 Stereocontrol
Chiral Auxiliary | Diastereoselectivity (%) | Key Feature | Synthetic Flexibility |
---|---|---|---|
Pinanediol | 90–95 | Derived from α-pinene | Moderate |
DICHED | 98.5–99.5 | C₂-symmetric; enhances TS1 stability | High |
DIPED | 97–99 | Tartaric acid-derived; cost-effective | High |
Critical to chiral fidelity is the double diastereo-differentiation in C₂-symmetric systems, where mismatched transition states (e.g., TS6) undergo preferential alkoxy-group migration, eliminating minor diastereomers [5].
While BBOX primarily hydroxylates γ-butyrobetaine in carnitine biosynthesis, its structural analogs (e.g., 5-amino-3,6,6-trimethylheptanoic acid) may exploit similar Fe²⁺/α-ketoglutarate-dependent mechanisms. BBOX operates via:
Regulation is achieved through:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: